molecular formula C180H254N12O18 B12305785 2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate

2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate

Cat. No.: B12305785
M. Wt: 2874 g/mol
InChI Key: DMCHOYXACRXKRI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate is a complex organic compound characterized by multiple phenyl and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate typically involves multiple steps, including the formation of diazenyl groups and the attachment of phenoxy and undecanoate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized under specific conditions.

    Reduction: The diazenyl groups can be reduced to amines.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazenyl groups can interact with cellular proteins, potentially inhibiting their function. The phenoxy and undecanoate groups may enhance the compound’s solubility and bioavailability, facilitating its effects on target cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentakis(4-bromophenyl)-1H-pyrrole: Similar in having multiple phenyl groups but differs in its core structure and functional groups.

    d-Galactose, 2,3,4,5,6-pentakis-O-(trimethylsilyl)-, o-methyloxyme: Shares the pentakis structure but has different functional groups and applications.

Uniqueness

2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate is unique due to its combination of diazenyl, phenoxy, and undecanoate groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2,3,4,5,6-pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H254N12O18/c1-7-13-19-61-79-147-91-103-153(104-92-147)181-187-159-115-127-165(128-116-159)199-139-73-55-43-31-25-37-49-67-85-173(193)205-145-171(207-175(195)87-69-51-39-27-33-45-57-75-141-201-167-131-119-161(120-132-167)189-183-155-107-95-149(96-108-155)81-63-21-15-9-3)179(209-177(197)89-71-53-41-29-35-47-59-77-143-203-169-135-123-163(124-136-169)191-185-157-111-99-151(100-112-157)83-65-23-17-11-5)180(210-178(198)90-72-54-42-30-36-48-60-78-144-204-170-137-125-164(126-138-170)192-186-158-113-101-152(102-114-158)84-66-24-18-12-6)172(208-176(196)88-70-52-40-28-34-46-58-76-142-202-168-133-121-162(122-134-168)190-184-156-109-97-150(98-110-156)82-64-22-16-10-4)146-206-174(194)86-68-50-38-26-32-44-56-74-140-200-166-129-117-160(118-130-166)188-182-154-105-93-148(94-106-154)80-62-20-14-8-2/h91-138,171-172,179-180H,7-90,139-146H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCHOYXACRXKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H254N12O18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2874 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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